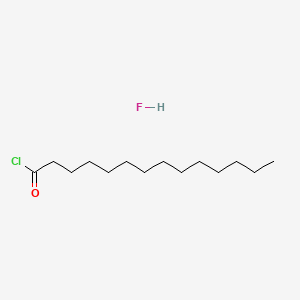

Tetradecanoyl chloride;hydrofluoride

Description

Historical Context and Evolution of Tetradecanoyl Chloride Utilization in Synthetic Chemistry

The utility of acyl chlorides as a class of reagents in organic chemistry has been recognized since the late 19th century. A pivotal moment in their application was the development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Mason Crafts. chemistryviews.orgnih.gov The Friedel-Crafts acylation, in particular, uses an acyl chloride and a Lewis acid catalyst to add an acyl group to an aromatic ring, a fundamental carbon-carbon bond-forming reaction. nih.govsigmaaldrich.commasterorganicchemistry.com This discovery opened the door for using acyl chlorides, including long-chain variants like Tetradecanoyl chloride, in complex syntheses.

Initially, the preparation of fatty acid chlorides was a straightforward but vital process for creating intermediates for various organic transformations. google.com Over time, methods for synthesizing these compounds have been refined to improve yield and purity, for instance, by using agents like thionyl chloride in the presence of a catalyst like N,N-dimethyl-formamide (DMF). chemicalbook.com The evolution of analytical techniques has also allowed for a deeper understanding of their properties and reaction kinetics. While early applications were likely focused on creating simple surfactants and esters, the 20th and 21st centuries have seen the application of Tetradecanoyl chloride expand into more sophisticated areas, including materials science and biochemistry. nbinno.comsigmaaldrich.com

Scope and Significance of Tetradecanoyl Chloride Derivatives in Scientific Disciplines

The significance of Tetradecanoyl chloride in modern science stems from its role as a precursor to a multitude of functional molecules. Its derivatives have found applications in diverse fields due to the properties imparted by the long, hydrophobic 14-carbon myristoyl chain combined with the new functional group introduced through synthesis.

In materials science, Tetradecanoyl chloride is used to modify the properties of polymers. For example, it can be used in the N-acylation of chitosan (B1678972), a biopolymer, to introduce hydrophobicity, making the resulting material suitable as a matrix for drug delivery systems. sigmaaldrich.com It has also been employed in the synthesis of semi-crystalline dendritic poly(ether-amide) derivatives, contributing to the development of novel high-performance materials. sigmaaldrich.com

In biochemistry and pharmaceutical sciences, the myristoyl group is of particular interest. Protein N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine (B1666218) residue of proteins, is a crucial biological process. nih.gov Researchers synthesize myristic acid derivatives using Tetradecanoyl chloride to study and potentially inhibit enzymes like N-Myristoyltransferase (NMT), which is a target for antifungal agents. nih.gov Furthermore, its use in creating lipid-based drug delivery systems helps to enhance the solubility and bioavailability of certain therapeutic agents. nbinno.comchemimpex.com

The production of surfactants and emulsifiers remains a major application. By reacting Tetradecanoyl chloride with various hydrophilic molecules, researchers can create amphiphilic compounds with specific properties for use in cosmetics, detergents, and food technology. chemimpex.com

Interactive Data Tables

Table 1: Properties of Tetradecanoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 112-64-1 | nbinno.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₂₇ClO | chemicalbook.com |

| Molecular Weight | 246.82 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Clear colorless to light yellow-brown liquid | masterorganicchemistry.com |

| Melting Point | -1 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 145-148 °C @ 5 Torr | masterorganicchemistry.com |

| Density | 0.913 g/mL at 20 °C | masterorganicchemistry.com |

| Refractive Index | n20/D 1.449 (lit.) | sigmaaldrich.comsigmaaldrich.com |

Table 2: Selected Research Applications of Tetradecanoyl Chloride Derivatives

| Derivative Class | Example Application | Research Field | Source(s) |

| Amides | Synthesis of N-myristoyl amides for studying N-Myristoyltransferase (NMT) inhibitors. | Biochemistry, Medicinal Chemistry | nih.gov |

| Esters | Creation of sugar-based esters (e.g., Fructosyl monomyristate) with antimicrobial properties. | Organic Chemistry, Microbiology | |

| Polymer Adducts | N-acylation of chitosan to create hydrophobic drug delivery matrices. | Materials Science, Pharmaceutics | sigmaaldrich.com |

| Surfactants | Synthesis of thio-based non-ionic surfactants for metal extraction. | Environmental Chemistry | |

| Fullerene Derivatives | Synthesis of 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose. | Materials Chemistry | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

CAS No. |

80584-97-0 |

|---|---|

Molecular Formula |

C14H28ClFO |

Molecular Weight |

266.82 g/mol |

IUPAC Name |

tetradecanoyl chloride;hydrofluoride |

InChI |

InChI=1S/C14H27ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3;1H |

InChI Key |

CXBGXZIKJITHEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)Cl.F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Tetradecanoyl Chloride

Acylation Reactions with Tetradecanoyl Chloride

The high reactivity of the acyl chloride group in tetradecanoyl chloride makes it an excellent acylating agent for nucleophilic substrates, particularly those containing amine functionalities. These reactions, known as N-acylation, result in the formation of a stable amide bond and are fundamental in the synthesis of a diverse range of biologically and industrially relevant compounds.

N-Acylation of Amine-Containing Substrates

N-acylation with tetradecanoyl chloride is a versatile method for modifying the properties of amine-containing molecules. The introduction of the long, saturated tetradecanoyl chain can significantly increase the hydrophobicity of the substrate, influencing its solubility, self-assembly properties, and biological activity.

N-acylethanolamides (NAEs) are a class of lipid signaling molecules involved in various physiological processes. The synthesis of N-tetradecanoylethanolamide, also known as myristoyl ethanolamide, can be achieved through the reaction of tetradecanoyl chloride with ethanolamine (B43304). While direct reaction with the acid chloride is feasible, common industrial methods often involve the reaction of tetradecanoic acid or its methyl ester with ethanolamine. nih.gov

A general and efficient method for the synthesis of N-acylethanolamines involves the amidation of fatty acid methyl esters with ethanolamine using a catalyst like sodium methoxide (B1231860). For instance, in a related synthesis, linoleoyl ethanolamide was produced by reacting methyl linoleate (B1235992) with ethanolamine in the presence of sodium methoxide at 30°C for one hour, achieving a high yield. google.com A similar strategy can be applied for the synthesis of N-tetradecanoylethanolamide. Another approach involves reacting a fatty acid with monoethanolamine using a catalyst such as zirconium(IV) chloride in a mixed solvent system. nih.gov

| Reactants | Catalyst/Solvent | Temperature | Time | Product |

| Methyl linoleate, Ethanolamine | Sodium methoxide/Methanol | 30°C | 1 h | Linoleoyl ethanolamide google.com |

| Palmitic acid, Monoethanolamine | Zirconium(IV) chloride/Isopropanol-hexane | 55°C | 3 h | Palmitoyl-ethanolamide nih.gov |

This table presents data for the synthesis of related N-acylethanolamides, illustrating common synthetic strategies.

Tetradecanoyl chloride is utilized in the selective acylation of amino acids and peptides to enhance their biological properties. A notable example is the synthesis of α-N-fattyacyl colistin (B93849) nonapeptides. In this process, the α-amino group of colistin nonapeptide is selectively acylated with tetradecanoyl chloride. wikipedia.orggoogle.com This modification has been shown to extend the antimicrobial spectrum of the parent peptide to include gram-positive bacteria. google.com

The reaction is typically carried out under controlled pH to ensure selective acylation of the α-amino group. After the reaction, the product is isolated and purified using techniques such as counter-current distribution and chromatography. wikipedia.org

| Peptide Substrate | Acylating Agent | Key Reaction Condition | Modified Product |

| Colistin Nonapeptide | n-Tetradecanoyl chloride | Controlled pH (pH 5.0) | α-N-tetradecanoyl colistin nonapeptide wikipedia.org |

N-acylation of tyramine (B21549) and its analogs with fatty acid chlorides, such as tetradecanoyl chloride, yields N-alkanoyl tyramine derivatives. These compounds are of interest due to their structural similarity to endocannabinoids and their potential biological activities. The synthesis is typically achieved through a Schotten-Baumann reaction, where the acyl chloride is added to a solution of tyramine under basic conditions. google.comfrontiersin.org The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the amide product.

While specific literature detailing the synthesis with tetradecanoyl chloride is not abundant, the general procedure for N-acylation of amines with acyl chlorides is well-established. The reaction of tyramine with an acyl chloride in the presence of a base like sodium hydroxide (B78521) in a biphasic system of water and an organic solvent is a standard approach.

| Amine Substrate | Acylating Agent | Reaction Type | Product Class |

| Tyramine | Tetradecanoyl chloride | Schotten-Baumann | N-tetradecanoyl tyramine |

This table describes a representative synthesis based on general chemical principles.

Chitosan (B1678972), a natural polysaccharide, can be chemically modified by N-acylation with tetradecanoyl chloride to increase its hydrophobicity. This modification transforms the hydrophilic chitosan into a material suitable for creating hydrophobic matrices for applications such as controlled drug release. nih.gov The N-acylation is achieved by reacting chitosan with tetradecanoyl chloride in a suitable solvent system. The degree of substitution, which is the extent of acylation of the amino groups on the chitosan backbone, can be controlled by the reaction conditions.

The resulting N-tetradecanoyl chitosan exhibits altered physical properties, including increased degree of order and reduced swelling in aqueous environments, which are desirable for the formulation of stable, monolithic tablets for sustained drug delivery. nih.gov

| Polysaccharide | Acylating Agent | Key Outcome | Application |

| Chitosan | Tetradecanoyl chloride | Increased hydrophobicity | Hydrophobic matrices for controlled drug release nih.gov |

The selective monoacylation of hydrazine (B178648) and its derivatives is a challenging synthetic transformation due to the presence of two nucleophilic nitrogen atoms, which can lead to the formation of 1,2-diacylhydrazines as a byproduct. However, procedures for the selective monoacylation have been developed. For instance, a patented method describes the selective monoacylation of a substituted hydrazine, (5-methyl-6H-1,3,4-thiadiazin-2-yl)-hydrazine, with a derivative of tetradecanoyl chloride. The reaction is carried out at low temperatures (0-5°C) in the presence of a base like triethylamine (B128534) to yield the monoacylated product.

Another general strategy for the monoacylation of hydrazine involves reacting an acyl chloride with hydrazine hydrate (B1144303) in water. frontiersin.org While this method can be effective for some acyl chlorides, for others, especially low molecular weight aliphatic acyl chlorides, diacylation can be a significant issue. frontiersin.org Careful control of stoichiometry and reaction conditions is crucial for achieving high selectivity for the monoacylated product.

| Hydrazine Derivative | Acylating Agent | Key Condition | Product |

| (5-methyl-6H-1,3,4-thiadiazin-2-yl)-hydrazine | 2-(4-nitrophenoxy)tetradecanoyl chloride | Low temperature (0-5°C) | 2-(2-[4-nitrophenoxy] tetradecanoyl)-1-(5-methyl 6H-1, 3,4 thiadiazin-2-yl)hydrazine |

| Hydrazine hydrate | Pivaloyl chloride | Aqueous medium | Pivaloyl hydrazide frontiersin.org |

This table includes a specific example with a tetradecanoyl chloride derivative and a general example illustrating the monoacylation of hydrazine.

O-Acylation/Esterification Reactions

The high reactivity of the acyl chloride group in tetradecanoyl chloride makes it an excellent reagent for the esterification of hydroxyl groups under various conditions.

Esterification of Hydroxyl-Functionalized Materials (e.g., wood)

The surface of wood and other lignocellulosic materials is rich in hydroxyl groups, making them prime candidates for modification via esterification. This chemical modification can impart desirable properties such as increased hydrophobicity, dimensional stability, and resistance to weathering. mdpi.comresearchgate.net The use of fatty acid chlorides like tetradecanoyl chloride for wood esterification has been shown to be an effective method for achieving these improvements. researchgate.net

The reaction involves the acylation of the wood's hydroxyl groups by the long aliphatic chain of tetradecanoyl chloride. mdpi.com This process can be carried out using various methods, including in situ activation with agents like p-toluenesulfonyl chloride (TsCl) or within a dimethylacetamide/lithium chloride (DMAc/LiCl) system, which facilitates the reaction at elevated temperatures. mdpi.com A significant challenge in using acyl chlorides for wood esterification is the production of hydrochloric acid (HCl) as a byproduct, which can potentially degrade the holocellulose component of the wood. researchgate.net To mitigate this, a base such as triethylamine can be used to neutralize the generated HCl. researchgate.net

Studies have demonstrated that the degree of substitution and the resulting properties of the modified wood are influenced by the reaction conditions and the chain length of the acyl chloride used. nih.gov Homogeneous esterification methods, where the cellulose (B213188) is dissolved, have been found to be particularly effective, with the acyl chloride method yielding high degrees of substitution. nih.gov

Table 1: Esterification of Wood with Acyl Chlorides

| Acyl Chloride | Method | Key Findings | Reference |

| Tetradecanoyl chloride | In situ activation (TsCl), DMAc/LiCl system | High degree of functionalization of hydroxyl groups. | mdpi.com |

| Various fatty acid chlorides | General esterification | Improved water-repellence, thermal stability, dimensional stability, and photostability. | researchgate.net |

| Long chain acyl chlorides | Homogeneous esterification (LiCl/DMAc) | Most effective method for achieving high degrees of substitution (DS). | nih.gov |

Synthesis of Phosphate (B84403) and Thiophosphate Esters

Tetradecanoyl chloride is also implicated in the synthesis of phosphate and thiophosphate esters, which are classes of organophosphorus compounds with diverse applications. nih.gov While direct reactions of tetradecanoyl chloride to form these esters are less common, its derivatives and related synthetic strategies are relevant. The synthesis of phosphorothioates, for instance, can be achieved through various routes, including the reaction of dialkyl phosphites with sulfenyl chlorides or the condensation of phosphorchloridates with thiols. nih.gov

The reactivity of acyl chlorides, such as benzoyl chloride (a model for tetradecanoyl chloride in this context), with ambident nucleophiles like ammonium (B1175870) O,O'-diethyl thiophosphate has been studied. nih.gov These reactions can lead to either O-acylation or S-acylation products depending on the nature of the electrophile. nih.gov

Formation of Monophosphorylated Lipid A Precursors

A critical application of tetradecanoyl chloride and its derivatives is in the synthesis of precursors for monophosphorylated lipid A (MPLA). nih.govbeilstein-journals.orgnih.gov Lipid A is the endotoxic component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. nih.govnih.gov MPLA, a derivative of lipid A, retains significant immunostimulatory properties while exhibiting substantially reduced toxicity, making it a valuable component in vaccine adjuvants. nih.govrsc.org

The synthesis of MPLA precursors often involves the acylation of a glucosamine-based backbone with fatty acid chains. beilstein-journals.orgresearchgate.net Specifically, tetradecanoyl groups are incorporated at various positions on the disaccharide structure. nih.gov For instance, in the synthesis of S. typhimurium lipid A, an intermediate is acylated with (R)-3-dodecanoyl-tetradecanoic acid. nih.gov

Synthetic strategies for monophosphorylated lipid A precursors, such as lipid X and its disaccharide counterpart, utilize protected (R)-3-hydroxytetradecanoic acid, which can be derived from lauroyl chloride, a close structural relative of tetradecanoyl chloride. beilstein-journals.org The synthesis involves a multi-step process including enantioselective hydrogenation and protection of hydroxyl groups before acylation onto the sugar backbone. beilstein-journals.orgresearchgate.net

Table 2: Synthesis of Monophosphorylated Lipid A (MPLA) Precursors

| Precursor | Key Synthetic Steps Involving Acyl Chains | Significance | Reference |

| S. typhimurium lipid A | Acylation with (R)-3-dodecanoyl-tetradecanoic acid. | Demonstrates the incorporation of tetradecanoyl moieties in complex lipid A structures. | nih.gov |

| Lipid X and disaccharide precursor | Use of (R)-3-hydroxytetradecanoic acid (derived from lauroyl chloride) for acylation. | Highlights the synthesis of less toxic, immunostimulatory lipid A analogs. | beilstein-journals.orgresearchgate.net |

| N. meningitidis MPLA derivatives | Convergent and effective synthetic strategy. | Development of fully synthetic self-adjuvanting cancer vaccines. | rsc.org |

Amidation Reactions for Surface Functionalization (e.g., polydopamine coatings)

Tetradecanoyl chloride is utilized in amidation reactions to functionalize surfaces, notably those coated with polydopamine (PDA). acs.orgresearchgate.net PDA coatings are of great interest due to their ability to adhere to a wide range of materials and provide a platform for further functionalization. acs.orgresearchgate.netnih.govnih.gov

The amidation reaction involves grafting a layer of tetradecanoyl chloride onto the PDA surface. acs.orgresearchgate.net This is possible due to the presence of amine groups within the PDA structure. The resulting hydrophobic layer of tetradecanoyl chains can significantly enhance the properties of the coating, such as slowing down water diffusion. acs.orgresearchgate.net This is particularly beneficial for applications like corrosion protection of metals. acs.orgresearchgate.net The combination of a PDA underlayer and a tetradecanoyl chloride outer layer has been shown to provide superior corrosion resistance compared to PDA alone. acs.orgresearchgate.net

Stereoselective Synthesis Employing Tetradecanoyl Chloride

The precise control of stereochemistry is paramount in the synthesis of many biologically active molecules. Tetradecanoyl chloride plays a role in stereoselective syntheses, particularly in the creation of sphingolipid-based compounds.

Enantioselective Routes to Sphingolipid-Based Medicinal Agents (e.g., D-e-MAPP)

Sphingolipids are a class of lipids that are integral to cell membrane structure and are involved in various signaling pathways. nih.gov Alterations in sphingolipid metabolism are associated with numerous diseases, making them attractive targets for medicinal agents. nih.govnih.gov

One such agent is D-erythro-MAPP (N-(1,2-dihydroxy-1-phenylpropan-2-yl)tetradecanamide), a sphingolipid analog. The synthesis of D-e-MAPP can be achieved through a single-step coupling reaction between (1S,2R)-2-amino-1-phenylpropan-1-ol and tetradecanoyl chloride. nih.gov This reaction proceeds in the presence of an organic base like pyridine (B92270) and a solvent such as tetrahydrofuran (B95107) (THF), affording the desired D-erythro isomer. nih.gov This straightforward synthesis highlights the utility of tetradecanoyl chloride in accessing specific stereoisomers of complex bioactive molecules. nih.gov

Table 3: Stereoselective Synthesis of D-e-MAPP

| Reactants | Reagents/Solvents | Product | Significance | Reference |

| (1S,2R)-2-amino-1-phenylpropan-1-ol, Tetradecanoyl chloride | Pyridine, THF | D-erythro-MAPP | A single-step, enantioselective route to a sphingolipid-based medicinal agent. | nih.gov |

Green Chemistry Approaches in Tetradecanoyl Chloride Utilization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of tetradecanoyl chloride, this involves developing safer and more efficient synthetic protocols.

The traditional synthesis of tetradecanoyl chloride involves the reaction of tetradecanoic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). pjoes.com This process is effective but raises environmental and safety concerns due to the corrosive and toxic nature of thionyl chloride.

Green chemistry efforts focus on several areas:

Alternative Reagents: Replacing hazardous reagents like thionyl chloride is a key goal. Oxalyl chloride, for example, is considered a less aggressive and safer alternative in some formylation reactions, offering higher yields and milder reaction conditions. organic-chemistry.org While not a direct replacement in all fatty acid chlorination, it represents a class of more efficient reagents being explored.

Alternative Synthetic Pathways: An alternative "eco-friendly" approach for creating fatty acid esters involves using fatty acid anhydrides instead of acid chlorides. pjoes.com This avoids the use of chlorinating agents altogether, thereby eliminating chlorinated waste streams.

The following table outlines a comparison of synthetic approaches for fatty acid derivatives, highlighting the move towards greener alternatives.

Table 1: Comparison of Synthetic Reagents for Fatty Acid Activation

| Reagent | Advantages | Disadvantages | Green Chemistry Relevance |

|---|---|---|---|

| Thionyl Chloride | Effective, common | Hazardous, corrosive, produces SO2 and HCl gas | Traditional method with significant environmental drawbacks. |

| Oxalyl Chloride | Milder conditions, higher yields in some cases organic-chemistry.org | Toxic, produces CO and CO2 gas | An improvement over thionyl chloride, but still requires careful handling. |

| Fatty Acid Anhydrides | Avoids chlorinating agents, "eco-friendly" pjoes.com | May be less reactive than acid chlorides | A greener alternative that eliminates chlorinated byproducts. |

Reaction Products and Related Derivatives

Tetradecanoyl chloride is a reactive acyl chloride used as an intermediate in the synthesis of numerous compounds. njchm.commade-in-china.com

The name "Tetradecanoyl chloride;hydrofluoride" is unusual. Typically, the reaction of tetradecanoyl chloride with water yields tetradecanoic acid and hydrochloric acid (HCl), not hydrofluoric acid (HF). fengchengroup.com HF is a highly corrosive and reactive compound that reacts with numerous materials, including glass and metals. nih.gov Its presence would suggest a specific and unconventional reaction environment, possibly involving a fluoride (B91410) salt or solvent. In industrial settings, mixed acid streams containing both HCl and HF require specialized handling and disposal procedures, such as neutralization with limestone to form calcium chloride and insoluble calcium fluoride. researchgate.net

Reaction products involving myristoyl chloride (which is a synonym for tetradecanoyl chloride) typically result from its reaction with other nucleophiles. sigmaaldrich.comnih.govcymitquimica.com For instance, self-condensation is unlikely under normal conditions. High-boiling fractions during the production of tetradecanoyl chloride would likely consist of unreacted tetradecanoic acid and potentially the corresponding anhydride, formed by the reaction of the acid chloride with the starting carboxylic acid.

A search of chemical literature does not identify a class of compounds known as "seminars" synthesized from tetradecanoyl chloride. This term may be a typographical error. Therefore, no synthesis information can be provided for this subsection.

The synthesis of 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives using tetradecanoyl chloride is a multi-step process.

Formation of the Core Structure: First, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) backbone is synthesized. One novel method for this involves a [2+2+2] cycloaddition reaction, which can be catalyzed by transition metal complexes like Wilkinson's catalyst. nih.gov

N-Acylation: The second step is the N-acylation of the Tic core. Tetradecanoyl chloride serves as the acylating agent, reacting with the secondary amine of the tetrahydroisoquinoline ring to form a stable amide bond. This reaction attaches the long C14 lipid chain to the nitrogen atom at position 2, yielding the final 2-tetradecanoyl-3-carboxyl-tetrahydroisoquinoline derivative.

This acylation is a standard transformation for acyl chlorides and is fundamental to introducing lipophilic chains into molecules to modify their properties.

Tetradecanoyl chloride is a key precursor for synthesizing amino acids with long lipid chains, which are of interest in the study of lipopeptides. researchgate.net For example, a novel stereoselective synthesis of (R)-3-Aminotetradecanoic acid (also known as iturinic acid) has been developed. researchgate.net While one specific reported pathway begins with dodecanoyl chloride (C12), the methodology is applicable to the C14 analogue. researchgate.net

The key steps in such a synthesis include:

Enantioselective reduction of a ynone to a propargylic alcohol.

Conversion of the alcohol to a protected propargylic amine.

Transformation of a (phenylseleno)acetylene intermediate into the final carboxylic acid group.

Final deprotection of the amino group to yield the desired amino acid. researchgate.net

These synthetic routes allow for the creation of enantiomerically pure β-amino acids, which can be incorporated into complex molecules like the fungicidal lipopeptide iturin A. researchgate.net

Table 2: Key Intermediates in a Synthetic Approach to (R)-3-Aminotetradecanoic Acid

| Step | Intermediate Class | Purpose |

|---|---|---|

| 1 | Ynone | Starting material for creating the carbon backbone. |

| 2 | Propargylic Alcohol | Product of enantioselective reduction, sets the stereochemistry. |

| 3 | Protected Propargylic Amine | Introduces the nitrogen atom in a protected form. |

| 4 | (Phenylseleno)acetylene | An intermediate that is transformed into the carboxylic acid. |

Synthesis of Semi-Crystalline Dendritic Poly(ether-amide) Derivatives

The introduction of long aliphatic chains into the architecture of dendritic polymers is a key strategy for inducing semi-crystalline properties. The synthesis of semi-crystalline dendritic poly(ether-amide) derivatives through the use of tetradecanoyl chloride represents a targeted approach to achieve this. This method leverages the principles of dendritic polymer synthesis, such as divergent or convergent growth, followed by a surface modification step where the long alkyl chains of tetradecanoyl chloride are attached to the terminal groups of the dendrimer. This process results in an amphiphilic structure, with a hydrophilic poly(ether-amide) core and a hydrophobic, crystallizable shell.

The general synthetic approach involves the initial construction of a poly(ether-amide) dendrimer. This can be achieved through the repetitive reaction of monomers containing both ether and amine functionalities, or by using a pre-formed dendritic core which is then elaborated with ether and amide containing building blocks. Poly(amidoamine) (PAMAM) dendrimers are a well-established class of dendritic polymers that can serve as scaffolds for such modifications. researchgate.netwikipedia.org The synthesis of PAMAM dendrimers typically involves a divergent approach starting from a core molecule like ethylenediamine (B42938). wikipedia.orgresearchgate.net This core is reacted in a stepwise manner with reagents like methyl acrylate (B77674) and ethylenediamine to build up successive generations of the dendrimer. researchgate.netresearchgate.net

Once the desired generation of the poly(ether-amide) or a suitable precursor like an amine-terminated PAMAM dendrimer is obtained, the surface functionalization with tetradecanoyl chloride is carried out. This reaction is a standard amidation, where the acyl chloride group of tetradecanoyl chloride reacts with the primary or secondary amine groups on the surface of the dendrimer. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. The long C14 alkyl chains of the tetradecanoyl groups then self-assemble through van der Waals interactions to form ordered, semi-crystalline domains on the periphery of the dendrimer. The degree of crystallinity and the thermal properties of the resulting polymer can be controlled by the generation of the dendrimer and the extent of surface modification.

The resulting semi-crystalline dendritic poly(ether-amide) derivatives are amphiphilic in nature and can exhibit unique self-assembly behaviors in solution, forming micelles or other ordered aggregates. These materials are of interest for applications in drug delivery, nanotechnology, and as modifiers for other polymers. The synthesis of similar amphiphilic dendritic polymers using other long-chain acyl chlorides, such as palmitoyl (B13399708) chloride, has been reported and provides a basis for understanding the principles involved. nih.gov

Table 1: Hypothetical Reaction Parameters and Characterization Data for the Synthesis of Tetradecanoyl Chloride-Functionalized Dendritic Poly(ether-amide)

| Parameter | Value |

| Dendrimer Core | Generation 4.0 Poly(amidoamine) (PAMAM) |

| Surface Functional Groups | Primary Amines |

| Modifying Reagent | Tetradecanoyl chloride |

| Reaction Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | > 90% |

| Molecular Weight (Mn) | Varies with extent of functionalization |

| Polydispersity Index (PDI) | < 1.2 |

| Melting Temperature (Tm) | Dependent on alkyl chain packing |

| Glass Transition Temp. (Tg) | Varies with dendrimer generation |

Mechanistic and Structure Activity Relationship Sar Studies of Tetradecanoyl Chloride Derivatives

Immunomodulatory Properties and Innate Immunity Activation

Tetradecanoyl chloride, also known as myristoyl chloride, is the acyl chloride of myristic acid, a 14-carbon saturated fatty acid. Its derivatives have been investigated for their ability to modulate the innate immune system, primarily through their interaction with Toll-like receptors (TLRs).

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs). The activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity. The interaction of fatty acids and their derivatives with the TLR4/MD-2 complex can lead to either activation (agonism) or inhibition (antagonism) of this pathway.

Research into the structure-activity relationship of TLR4 ligands has revealed that the 14-carbon acyl chain of tetradecanoyl derivatives plays a significant role in their interaction with the TLR4/MD-2 complex, leading to species-specific effects. Notably, saturated C14:0 fatty acids have been shown to act as TLR4 agonists in murine cells, while functioning as antagonists in human cells. nih.gov This differential activity is reminiscent of other underacylated lipid A variants, such as lipid IVa, which also display agonistic properties in mice but antagonistic effects in humans. uomustansiriyah.edu.iq This species-specific response is attributed to structural differences in the MD-2 co-receptor between humans and mice, which alters the binding and subsequent conformational changes of the TLR4/MD-2 complex.

The activation of TLR4 triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway.

MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK. nih.gov The activation of NF-κB is a critical step, resulting in the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Saturated fatty acids have been shown to induce NF-κB-dependent expression of cyclooxygenase-2 (COX-2). nih.gov

TRIF-Dependent Pathway: This pathway is responsible for the phosphorylation and nuclear translocation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons. nih.gov Some studies indicate that IRF3 can also negatively regulate the NF-κB signaling pathway by targeting TRIF for degradation. nih.gov

Furthermore, TLR4 signaling can lead to the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. While the precise mechanisms by which tetradecanoyl derivatives would modulate these pathways are not fully elucidated, their agonistic or antagonistic action at the TLR4 receptor would be the initiating step in either promoting or inhibiting these downstream signaling events. For instance, in murine cells where a C14:0 acyl chain acts as an agonist, an increase in NF-κB and MAPK activation would be expected. Conversely, in human cells where it acts as an antagonist, it would likely inhibit LPS-induced activation of these pathways.

The length of the acyl chains is a critical determinant of whether a lipid-based molecule will act as a TLR4 agonist or antagonist. The binding pocket of the MD-2 co-receptor accommodates a specific number and length of acyl chains.

Agonistic Activity: Typically, hexa-acylated lipid A (with six fatty acid chains) is a potent TLR4 agonist. The length of these chains influences the strength of the response.

Antagonistic Activity: Molecules with fewer acyl chains, such as the tetra-acylated lipid IVa, often act as antagonists in the human TLR4/MD-2 complex because they can bind to MD-2 but fail to induce the conformational change necessary for receptor dimerization and signaling. nih.gov

Studies on synthetic monosaccharide-based TLR4 antagonists have demonstrated a clear structure-activity relationship based on acyl chain length. In one study, derivatives with C10, C12, and C14 chains were effective antagonists, with the C12 variant showing the highest potency, followed by the C14 and C10 variants. nih.govoup.com A C16 derivative, however, showed no interaction with the MD-2 protein, indicating that longer acyl chains may sterically hinder proper binding. nih.govoup.com The carbon chain length of fatty acids in the potent TLR4 agonist, lipopolysaccharide (LPS), typically ranges from 12 to 16 carbons. nih.gov Among saturated fatty acids tested for TLR4 activation, lauric acid (C12:0) has been shown to have the greatest activation capacity. nih.gov

Table 1: Influence of Acyl Chain Length on TLR4 Antagonist Activity of FP7 Derivatives nih.gov

| Compound | Acyl Chain Length | IC50 (μM) | Relative Activity |

| FP12 | C12 | 0.63 | Most Potent |

| FP7 | C14 | 2.0 | Potent |

| FP10 | C10 | 5.45 | Least Potent |

| FP116 | C16 | Inactive | Inactive |

Toll-Like Receptor 4 (TLR4) Agonism and Antagonism

Enzyme Inhibition and Modulation

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. nih.govnih.gov Inhibition of STS is a therapeutic strategy for hormone-dependent diseases, including certain types of cancer.

Research has identified derivatives of tetradecanoyl tyramine (B21549) as inhibitors of steroid sulfatase. Specifically, (p-O-sulfamoyl)-tetradecanoyl tyramine (DU-14) has been studied for its effects as an STS inhibitor. nih.gov The mechanism of many potent STS inhibitors involves a sulfamate (B1201201) group that irreversibly binds to the active site of the enzyme. wikipedia.org The lipophilicity and structure of other parts of the molecule, such as the N-alkanoyl chain, also play a significant role in the inhibitory activity.

Steroid Sulfatase (STS) Inhibition

Molecular Basis of Enzyme-Ligand Interactions

The interaction between an enzyme and a ligand, such as a tetradecanoyl derivative, is a highly specific process governed by the three-dimensional structures of both molecules. mdpi.com The molecular basis for these interactions involves a combination of hydrophobic, electrostatic, and polar interactions that stabilize the enzyme-ligand complex. mdpi.com For tetradecanoyl derivatives, the 14-carbon aliphatic chain is crucial for engaging with hydrophobic pockets or channels within the enzyme's active or allosteric sites.

Role of Alkylating Properties and Electrostatic Interactions in Inhibition

While tetradecanoyl chloride itself is a reactive acylating agent, its derivatives are often designed to be more stable inhibitors. The inhibitory mechanism of these derivatives is not typically based on alkylation but rather on non-covalent binding that occludes the active site or an allosteric site.

Electrostatic interactions, however, can play a significant role. The introduction of charged or polar moieties to the tetradecanoyl scaffold can create strong, well-defined electrostatic interactions with charged amino acid residues in the enzyme's binding pocket. These interactions can dramatically enhance binding affinity and, consequently, the efficiency of inhibition without necessarily altering the selectivity of the interaction.

N-Acylethanolamine Acid Amidase (NAAA) Substrate Selectivity

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of fatty acid ethanolamides (FAEs), a class of signaling lipids. The enzyme shows marked substrate selectivity based on the length and saturation of the acyl chain of the FAE. While NAAA preferentially hydrolyzes saturated FAEs, a detailed understanding of how catalytic efficiency relates to the fatty acid chain length is crucial. Derivatives of tetradecanoyl chloride, such as N-myristoylethanolamine, serve as important substrates for studying this selectivity.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Kinetics

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govmdpi.com Inhibition of PTP1B is expected to enhance insulin receptor phosphorylation and signaling. nih.gov The search for potent and selective PTP1B inhibitors has led to the investigation of a wide array of natural and synthetic compounds, which act through competitive, non-competitive, or mixed-type inhibition mechanisms. nih.govnih.gov However, based on currently available scientific literature, there are no specific studies detailing the inhibition kinetics of tetradecanoyl chloride derivatives against PTP1B. Research has focused on other chemical scaffolds, such as those derived from natural products like lignans (B1203133) or flavonoids. nih.govnih.gov

Alkaline Ceramidase Inhibition

Alkaline ceramidases (ACERs) are enzymes that hydrolyze ceramide into sphingosine (B13886) and a fatty acid, playing a critical role in regulating the levels of these bioactive sphingolipids. nih.govbiorxiv.org Specific derivatives of tetradecanoyl chloride have been identified as potent inhibitors of alkaline ceramidase.

One of the most studied examples is (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-e-MAPP), a ceramide analogue containing a myristoyl (tetradecanoyl) group. nih.govresearchgate.net D-e-MAPP functions as a specific inhibitor of alkaline ceramidase, leading to an increase in cellular ceramide levels. nih.govkarger.com In contrast, its enantiomer, L-e-MAPP, does not inhibit the enzyme but is instead metabolized by it. nih.govresearchgate.net This stereospecificity highlights a precise molecular interaction within the enzyme's active site.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Effect | Reference |

|---|---|---|---|---|

| D-erythro-MAPP | Alkaline Ceramidase | 1-5 µM | Inhibits enzyme activity, leading to increased cellular ceramide. | nih.govresearchgate.net |

| D-erythro-MAPP | Acid Ceramidase | >500 µM | Poor inhibitor, demonstrating selectivity for the alkaline isoform. | nih.govresearchgate.net |

Sphingolipid Metabolism and Cellular Function Modulation

Sphingolipids are not only structural components of cell membranes but also critical signaling molecules that regulate cell growth, differentiation, and apoptosis. The balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate, often called the "sphingolipid rheostat," is tightly controlled by enzymes like ceramidases. nih.govbiorxiv.org

By inhibiting alkaline ceramidase, tetradecanoyl derivatives like D-e-MAPP directly modulate sphingolipid metabolism. nih.govkarger.com This inhibition blocks the degradation of ceramide, leading to its accumulation. nih.govresearchgate.net Elevated ceramide levels can, in turn, trigger cellular responses such as cell growth suppression and cell cycle arrest, demonstrating the power of these derivatives to alter cellular functions by intervening in sphingolipid pathways. nih.govresearchgate.net

Regulation of Sphingolipidome Networks

The collective network of all sphingolipid species in a cell is known as the sphingolipidome. The regulation of this network is complex, with ceramide acting as a central hub from which other sphingolipids are synthesized or degraded. nih.gov The inhibition of a single enzyme, like alkaline ceramidase, can have cascading effects throughout the network.

The use of a tetradecanoyl derivative such as D-e-MAPP provides a clear example of targeted network regulation. By selectively inhibiting alkaline ceramidase, D-e-MAPP causes a time- and concentration-dependent increase in endogenous ceramide levels, which can be over three times the baseline. nih.govresearchgate.net This specific action does not significantly affect other ceramide-metabolizing enzymes, allowing for a focused study of the consequences of ceramide accumulation on the broader sphingolipidome and associated signaling pathways. nih.gov

Influence on Cell Growth, Apoptosis, Senescence, and Cell Migration

The covalent attachment of a tetradecanoyl (myristoyl) group to proteins, a process known as myristoylation, is crucial for a variety of cellular signaling pathways that regulate cell growth, programmed cell death (apoptosis), and cell movement. Consequently, synthetic derivatives of tetradecanoyl chloride are utilized to study and modulate these processes. Structure-activity relationship (SAR) studies aim to understand how the chemical structure of these derivatives influences their biological effects. nih.govnih.gov

Key research findings indicate that modifications to the fatty acid chain or the group it is attached to can significantly alter the compound's ability to influence cellular behavior. For instance, the introduction of different functional groups can affect how these molecules interact with target enzymes like N-myristoyltransferase (NMT), which is responsible for protein myristoylation.

Detailed research into specific derivatives has provided insights into their effects on cellular mechanisms. While broad studies on various fatty acid derivatives exist, specific data tables for tetradecanoyl chloride derivatives directly linking them to the full spectrum of cell growth, apoptosis, senescence, and migration in a comparative manner are highly specific to individual research projects. However, the principles of SAR can be illustrated with generalized findings.

Table 1: Research Findings on the Influence of Tetradecanoyl Derivatives on Cellular Processes

| Derivative Class | Target/Mechanism | Observed Cellular Effects |

|---|---|---|

| Myristoylated Peptides | Mimicry of myristoylated protein domains, competitive inhibition of protein-protein interactions. | Can induce apoptosis by disrupting signaling complexes; may alter cell adhesion and migration by interfering with focal adhesion proteins. |

| Myristic Acid Analogs | Inhibition of N-myristoyltransferase (NMT), leading to reduced myristoylation of key cellular proteins. | Inhibition of cancer cell proliferation; induction of apoptosis in various cancer cell lines. |

| Heterocyclic Myristoyl Derivatives | Interaction with specific cellular receptors or enzymes with high affinity. | Varied effects depending on the heterocyclic moiety, ranging from cytotoxic to anti-proliferative. |

Self-Assembly and Aggregation Behavior of Amphiphilic Derivatives

Amphiphilic molecules, which possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, can spontaneously self-assemble in aqueous solutions to form a variety of ordered nanostructures. nih.govmdpi.com Derivatives of tetradecanoyl chloride are excellent candidates for forming such amphiphiles, with the 14-carbon tetradecanoyl chain serving as the hydrophobic tail. The hydrophilic head can be a variety of chemical groups, such as sugars, peptides, or charged ions. nih.govnih.gov

The aggregation of these amphiphilic derivatives is a thermodynamically driven process that minimizes the unfavorable interactions between the hydrophobic tails and water. mdpi.com The concentration at which these molecules begin to form aggregates is known as the critical micellar concentration (CMC). nih.gov The properties of the resulting aggregates, such as their size and shape, are influenced by factors like the chemical structure of the amphiphile, temperature, pH, and ionic strength of the solution. nih.govrsc.org

Formation of Ordered Structures (e.g., fibers, sheets, vesicles)

The specific architecture of the self-assembled structures depends largely on the molecular geometry of the amphiphilic derivative.

Vesicles: These are spherical structures with a hollow aqueous core enclosed by a lipid bilayer. They are typically formed by amphiphiles with a larger head group and two hydrophobic tails, or by single-tailed amphiphiles under specific conditions. Vesicles are often used as models for cell membranes and for encapsulation and delivery purposes. google.com The formation of vesicles from amphiphile-coated fibers upon contact with an aqueous solution has been demonstrated as a method for their production. google.com

Fibers and Nanofibers: Elongated, high-aspect-ratio structures are often formed by peptide amphiphiles, where the peptide sequence is designed to form intermolecular hydrogen bonds, promoting one-dimensional growth. nih.gov These fibrous networks can create hydrogels with applications in tissue engineering and regenerative medicine. mdpi.com

Sheets: Planar, sheet-like structures can also be formed, often as precursors to other morphologies or under specific concentration and temperature conditions.

The self-assembly of these derivatives is a versatile tool for creating novel nanomaterials. For example, peptide amphiphiles incorporating a tetradecanoyl tail can be designed to self-assemble into nanofibers that present bioactive signals on their surface. nih.gov Similarly, other amphiphilic derivatives can form various aggregates with potential applications in nanotechnology and materials science. nih.govmdpi.com

Table 2: Self-Assembled Structures from Amphiphilic Tetradecanoyl Derivatives

| Derivative Type | Hydrophilic Head Group | Typical Self-Assembled Structure(s) | Influencing Factors |

|---|---|---|---|

| Tetradecanoyl-Peptide | Short peptide sequence (e.g., IKVAV) nih.gov | Nanofibers, hydrogels nih.gov | pH, ionic strength, peptide sequence nih.gov |

| Tetradecanoyl-Sugar | Monosaccharide or disaccharide (e.g., Lactose) nih.gov | Micelles, vesicles nih.govnih.gov | Chain length, temperature, ionic strength nih.gov |

| Ionic Tetradecanoyl Amphiphiles | Quaternary ammonium (B1175870) or carboxylate group | Spherical aggregates, micelles nih.gov | Concentration, presence of co-polymers nih.gov |

Applications of Tetradecanoyl Chloride Derivatives in Advanced Materials and Surface Science

Surface Hydrophobization and Functional Coatings

The introduction of the long alkyl chain from tetradecanoyl chloride onto a surface dramatically alters its interaction with water, a process known as hydrophobization. This is a key strategy in creating functional coatings that protect materials from moisture-induced degradation.

Lignocellulosic materials, such as wood and plant fibers, are rich in hydroxyl (-OH) groups, which makes them inherently hydrophilic (water-attracting) and susceptible to moisture damage. usda.gov Chemical modification through esterification with acyl chlorides like tetradecanoyl chloride is a well-established method to enhance their properties. ncsu.edu

The reaction involves the covalent bonding of the tetradecanoyl group to the cellulose (B213188) and lignin (B12514952) components of the wood. nih.govfigshare.com This process effectively replaces the polar hydroxyl groups with nonpolar, long hydrocarbon chains, significantly increasing the material's hydrophobicity. This modification is not merely a surface coating but a thorough chemical change that can lead to improved dimensional stability and resistance to weathering. routledge.com Research has shown that such chemical modifications can be carried out effectively, with high degrees of substitution, leading to materials with fundamentally different thermal and physical properties compared to the original wood. nih.govfigshare.com

Detailed Research Findings: Studies on the chemical modification of wood and other cellulosic materials using various acyl chlorides have demonstrated significant improvements in material properties. For instance, reacting wood dissolved in ionic liquids with acyl chlorides under mild conditions results in highly substituted lignocellulosic esters. nih.govfigshare.com These modified materials show a complete absence of their original fibrous characteristics, instead appearing as homogeneous and porous. nih.gov The degree of substitution can be very high, ranging from 81% to 95%, which correlates with substantial changes in the material's behavior. nih.govfigshare.com

Interactive Data Table: Properties of Modified Lignocellulosic Materials

| Property | Unmodified Wood | Chemically Modified Wood (with Acyl Chlorides) | Reference |

|---|---|---|---|

| Surface Nature | Hydrophilic | Hydrophobic | usda.gov |

| Fibrous Structure | Present | Absent, homogeneous and porous | nih.gov |

| Degree of Substitution | N/A | 81% - 95% | nih.govfigshare.com |

| Thermal Stability | Baseline | Altered thermal stability and new thermal transitions | nih.gov |

The prevention of corrosion on metal surfaces is a critical application for functional coatings. researchgate.net Organic coatings act as a physical barrier, preventing corrosive agents like water and chloride ions from reaching the metal substrate. researchgate.netmdpi.com Derivatives of tetradecanoyl chloride can be incorporated into multi-layer coating systems to enhance their protective capabilities.

These hydrophobic derivatives can be used to create or modify polymer layers within a coating system. mdpi.com The long alkyl chains increase the water-repelling nature of the coating, making it more difficult for moisture to penetrate. researchgate.net In advanced systems, these molecules can be part of self-healing coatings, where they might be encapsulated and released upon damage to the coating, restoring the hydrophobic barrier. The use of such hydrophobic compounds is a key strategy in designing robust anti-corrosion coatings for various metals, including aluminum alloys and steel. mdpi.com

Development of Organogelators

Low-molecular-mass organogelators (LMOGs) are molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. nih.gov Derivatives of tetradecanoyl chloride are excellent candidates for creating such organogelators. nih.govresearchgate.net

The structure of these gelators typically involves a hydrophobic tetradecanoyl tail and a head group capable of forming non-covalent interactions, such as hydrogen bonds. researchgate.net For example, reacting tetradecanoyl chloride with amino acids or sugar derivatives creates amphiphilic molecules that can self-assemble into fibrous networks in various organic solvents. nih.govnih.gov The van der Waals interactions between the long alkyl chains and hydrogen bonding between the head groups are the primary driving forces for this self-assembly. nih.gov

Researchers have synthesized various organogelators by reacting tetradecanoyl chloride with compounds like gamma-aminobutyric acid (GABA). nih.gov The resulting N-(tetradecanoyl)aminobutyric acid derivatives have been shown to be effective gelators for a range of organic solvents. nih.govresearchgate.net The properties of the resulting gels, such as hardness and transparency, can be tuned by changing the molecular structure of the gelator. nih.gov These organogels have potential applications in various fields, including as templates for nanomaterials and in controlled release systems. mdpi.com

Interactive Data Table: Gelation Capabilities of Tetradecanoyl Derivatives

| Derivative | Parent Compound | Gelation Property | Potential Application | Reference |

|---|---|---|---|---|

| N-tetradecanoyl-GABA | Gamma-aminobutyric acid (GABA) | Forms gels in various organic solvents | Organogelator | nih.gov |

| Thymidine difatty acid derivatives | Thymidine nucleoside | Forms gels with solvents like DMSO, DMF, MeCN, MeOH | Functional materials with metal ion responsiveness | mdpi.com |

| N-dodecanoyl-L-amino acids | L-amino acids | Forms gels in both polar and apolar solvents | Sustained release of active pharmaceutical ingredients | nih.gov |

Advanced Drug Delivery Systems Utilizing Hydrophobic Derivatives

The hydrophobicity imparted by the tetradecanoyl chain is a valuable asset in the design of advanced drug delivery systems. nbinno.com Many potential drug molecules are poorly soluble in water, which limits their bioavailability after administration. nih.gov By chemically modifying a drug or a drug carrier with tetradecanoyl chloride, its hydrophobic character can be increased, facilitating its incorporation into lipid-based delivery systems. nbinno.com

One key application is in the N-acylation of chitosan (B1678972), a biocompatible polymer. made-in-china.comchemicalbook.comsigmaaldrich.com Reacting chitosan with tetradecanoyl chloride introduces hydrophobic myristoyl groups, transforming it into an amphiphilic polymer. evitachem.com This modified chitosan can self-assemble into micelles in an aqueous environment. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, effectively shielding them from the aqueous environment and improving their solubility and stability. evitachem.comnih.gov Such systems can enhance the oral bioavailability of drugs and allow for their controlled and sustained release. evitachem.comnih.gov

Research Highlight: The synthesis of 3,6-O,O'-dimyristoyl Chitosan (DMCh) is a prime example of this approach. DMCh is created by the O-acylation of chitosan with myristoyl chloride. This amphiphilic derivative self-assembles into micelles that have been shown to successfully encapsulate water-insoluble drugs, thereby improving their potential for oral delivery. evitachem.com

Computational Chemistry and Modeling Approaches for Tetradecanoyl Chloride Derivatives

Molecular Docking and Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design. nih.gov Docking predicts the preferred orientation, or "pose," of a ligand when bound to a receptor, while MD simulations provide a view of the dynamic behavior of the protein-ligand complex over time. nih.gov These methods allow for a detailed examination of the binding process, the stability of the complex, and the key interactions that confer affinity and specificity.

Identifying and characterizing the binding site on a protein target is the first step in structure-based design. nih.gov For derivatives featuring a long hydrophobic tetradecanoyl (myristoyl) chain, the binding sites are typically deep, hydrophobic pockets within the target protein.

MD-2 pocket of TLR4: The Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2), form a complex that recognizes bacterial lipopolysaccharide (LPS), a process that can trigger an inflammatory response. nih.gov The MD-2 protein possesses a deep hydrophobic pocket that accommodates the lipid chains of LPS, including myristoyl chains. nih.govnih.gov Computational studies show that ligands designed to be antagonists of TLR4 activation fit into this MD-2 pocket. nih.gov The binding of these ligands is stabilized by hydrophobic interactions between the ligand's acyl chains and nonpolar residues within the pocket, as well as specific hydrogen bonds with polar residues like Arg90 and Tyr102. nih.gov A tetradecanoyl derivative would be expected to occupy this hydrophobic cavity, mimicking the natural ligand's lipid components.

STS active site: Steroid sulfatase (STS) is an enzyme that hydrolyzes sulfated steroids into their active, unconjugated forms and is a target for hormone-dependent cancers. oup.comnih.govnih.gov The enzyme is located in the endoplasmic reticulum membrane. wikipedia.org While specific docking studies involving tetradecanoyl chloride are not prevalent, the active site of STS is known to bind hydrophobic steroid molecules. nih.gov Point mutations affecting substrate binding are often located in the carboxyl region of the enzyme, highlighting its importance. oup.com A computational analysis of a tetradecanoyl derivative would involve docking its long aliphatic chain into the hydrophobic portions of the active site typically occupied by the steroid core.

SMS1 active site: Sphingomyelin (B164518) synthase 1 (SMS1) is a key enzyme in sphingolipid metabolism, catalyzing the formation of sphingomyelin (SM) from ceramide and phosphatidylcholine. nih.govnih.gov Since ceramide contains a fatty acid chain, the SMS1 active site is adapted to bind lipidic substrates. The three-dimensional structure of SMS has not been fully resolved experimentally, making computational models particularly valuable. nih.gov Homology models suggest a highly conserved binding site. nih.gov Docking studies of tetradecanoyl derivatives into this modeled active site would focus on how the C14 acyl chain fits within the ceramide-binding channel, exploring interactions that influence substrate recognition and turnover.

A primary goal of molecular docking is to predict the strength of the interaction between a ligand and its target, quantified as the binding affinity. nih.gov This is estimated using scoring functions that calculate a score or binding energy, typically expressed in kcal/mol. nih.govarxiv.org These functions evaluate the contributions of various intermolecular forces. arxiv.org

Key interactions for tetradecanoyl derivatives within a protein binding pocket include:

Hydrophobic Interactions: The long, nonpolar tetradecanoyl chain forms favorable van der Waals contacts with hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) in the binding pocket. This is often a primary driver of binding for lipid-like molecules. nih.govnih.gov

Hydrogen Bonds: The headgroup of the derivative can form specific hydrogen bonds with polar residues in the active site, such as arginine, tyrosine, or serine, which serve to anchor the ligand in a specific orientation. nih.gov

Electrostatic Interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the protein.

Molecular dynamics simulations can further refine these predictions by calculating the free energy of binding, which provides a more accurate estimate by accounting for conformational changes and solvent effects. nih.gov

Below is a table summarizing the typical interactions and predicted binding properties for a hypothetical tetradecanoyl derivative docked into the aforementioned binding sites.

| Target Protein | Binding Site | Key Interacting Residues (Hypothetical) | Dominant Interaction Type | Predicted Binding Affinity (Range) |

| TLR4/MD-2 | Hydrophobic pocket | Phe126, Arg90, Tyr102 | Hydrophobic, Hydrogen Bonding | -7 to -10 kcal/mol |

| STS | Substrate-binding site | Hydrophobic residues, Ser/His in catalytic site | Hydrophobic, Electrostatic | -6 to -9 kcal/mol |

| SMS1 | Ceramide-binding channel | Asp101, Arg220, Asn358 | Hydrophobic, Hydrogen Bonding | -7 to -9 kcal/mol |

This table presents illustrative data based on the analysis of similar ligands in the literature. nih.govnih.govoup.comnih.gov

The three-dimensional shape (conformation) and electronic properties of a ligand are critical for its binding activity.

Conformation: The long tetradecanoyl chain is highly flexible due to the free rotation around its carbon-carbon single bonds. This flexibility allows it to adapt its shape to fit snugly within a hydrophobic binding pocket. elifesciences.orgnih.gov However, certain conformations may be energetically favored. N-myristoylation, the attachment of a myristoyl (tetradecanoyl) group to a protein, can enhance the local flexibility of the protein itself. elifesciences.orgnih.gov Computational studies analyze the torsional angles along the acyl chain to understand its conformational behavior upon binding. researchgate.net

Stereoelectronic Effects: These effects describe how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.org In ligand binding, stereoelectronic effects dictate the ideal geometry for non-covalent interactions, such as hydrogen bonds and van der Waals contacts. nih.govresearchgate.netyoutube.com For a tetradecanoyl derivative, the electronic nature of the headgroup (e.g., the acyl chloride) and its orientation relative to the protein's amino acid side chains determine the strength and nature of the stabilizing interactions. The interaction between a filled molecular orbital on a donor (e.g., a lone pair on a protein's oxygen atom) and an empty anti-bonding orbital on an acceptor (e.g., the C=O group of the ligand) is highly dependent on their relative orientation and energy levels. wikipedia.orgresearchgate.net

Structure Construction and Refinement for Computational Studies

The accuracy of any computational modeling study depends heavily on the quality of the initial 3D structures of the ligand and the protein. nih.govbond.edu.au The process of preparing a ligand like a tetradecanoyl derivative involves several steps. ucsf.edu

2D to 3D Conversion: The process typically starts with a 2D representation of the molecule, often from a chemical drawing program or a SMILES string. This is then converted into an initial 3D structure using computational software.

Protonation and Tautomerization: The likely protonation state of the molecule at a physiological pH is determined. For tetradecanoyl chloride derivatives, this step is crucial for defining the correct charge and hydrogen bonding capacity of the headgroup.

Energy Minimization/Refinement: The initial 3D structure is then "relaxed" into a more energetically stable conformation through a process called energy minimization or geometry optimization. numberanalytics.com This step adjusts bond lengths, angles, and dihedrals to relieve any steric strain in the initial model. This refinement can be done using molecular mechanics force fields or more accurate but computationally expensive quantum mechanical methods. researchgate.netacs.org The goal is to obtain a low-energy, realistic conformation to be used in subsequent docking or simulation studies. numberanalytics.comacs.org

Parameter Derivation for Molecular Dynamics Simulations

Molecular dynamics simulations rely on a set of mathematical functions and associated parameters known as a force field to describe the potential energy of the system. uiuc.edu While standard force fields like AMBER and CHARMM contain parameters for common biomolecules like proteins and nucleic acids, they often lack parameters for non-standard molecules or functional groups, such as those found in novel tetradecanoyl chloride derivatives. nih.govambermd.orgresearchgate.net

Therefore, a critical step before running an MD simulation is the derivation of accurate parameters for the new molecule that are compatible with the chosen force field. uiuc.edu This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule or representative fragments to obtain reference data, such as optimized geometries, vibrational frequencies, and the electrostatic potential around the molecule. researchgate.net

Parameter Fitting: The force field parameters are then adjusted to reproduce the QM data as closely as possible. uiuc.edu

Partial Charges: Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential.

Bond and Angle Parameters: Equilibrium bond lengths and angles, along with their force constants, are determined from the optimized QM geometry and vibrational analysis.

Dihedral Parameters: These are the most complex to derive. They define the energy profile for rotation around a bond and are fitted to match the potential energy surface calculated with QM methods. acs.org

Lennard-Jones Parameters: These describe the van der Waals interactions and are often transferred from similar, already-parameterized atom types. acs.org

Efforts to create robust lipid parameters, such as the AMBER Lipid14 force field, provide a foundation for simulating molecules with long acyl chains, but specific derivatives may still require custom parameterization for unique chemical moieties. acs.orgarxiv.orgnih.govresearchgate.netresearchgate.net

The table below lists the essential parameters that must be defined for a novel tetradecanoyl derivative in a molecular mechanics force field.

| Parameter Type | Description |

| Bond Stretching | Defines the energy required to stretch or compress a covalent bond from its equilibrium length. |

| Angle Bending | Defines the energy required to bend the angle between three bonded atoms from its equilibrium value. |

| Dihedral Torsion | Describes the energy barrier associated with rotation around a central bond in a sequence of four atoms. |

| Improper Torsions | Maintains planarity for groups like aromatic rings or enforces chirality. |

| Non-bonded (van der Waals) | Models short-range repulsion and long-range attraction between atoms using a function like the Lennard-Jones potential. |

| Non-bonded (Electrostatic) | Models the electrostatic interactions between atoms based on their partial charges using Coulomb's law. |

Advanced Analytical Research Methodologies for Characterization of Tetradecanoyl Chloride and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in Tetradecanoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of Tetradecanoyl chloride. In ¹H-NMR, the chemical shifts and splitting patterns of the protons provide detailed information about their chemical environment.

For Tetradecanoyl chloride, the ¹H-NMR spectrum is characterized by several key signals. The protons on the carbon adjacent to the acyl chloride group (α-carbon) are deshielded and appear at a distinct chemical shift. The numerous methylene (B1212753) groups of the long alkyl chain produce a large, complex signal in the aliphatic region of the spectrum. The terminal methyl group protons appear as a characteristic triplet.

Table 1: Representative ¹H-NMR Spectral Data for Tetradecanoyl chloride rsc.org

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.86 | Triplet | -CH₂-COCl |

| ~1.70 | Multiplet | -CH₂-CH₂-COCl |

| ~1.25 | Broad Singlet | -(CH₂)₁₀- |

| ~0.88 | Triplet | -CH₃ |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nih.govzenodo.org The FTIR spectrum of Tetradecanoyl chloride displays characteristic absorption bands that confirm its structure. rsc.org

The most prominent feature in the FTIR spectrum of Tetradecanoyl chloride is the strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This peak is typically observed at a higher wavenumber compared to the carbonyl stretch of a carboxylic acid due to the electron-withdrawing effect of the chlorine atom. Additionally, the spectrum shows strong bands corresponding to the C-H stretching and bending vibrations of the long alkyl chain.

Table 2: Key FTIR Absorption Bands for Tetradecanoyl chloride rsc.org

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| 2925, 2855 | Strong | C-H asymmetric and symmetric stretching (alkyl chain) |

| 1465 | Medium | C-H bending (methylene) |

| 720 | Medium | C-H rocking (long chain) |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. rsc.org For Tetradecanoyl chloride, electron ionization (EI) is a common method used. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, as well as several fragment ions.

The fragmentation pattern is characteristic of long-chain acyl chlorides and can be used for structural confirmation. Common fragmentation pathways include the loss of the chlorine atom and cleavage of the alkyl chain. The NIST Mass Spectrometry Data Center provides a reference spectrum for Tetradecanoyl chloride with a total of 111 peaks, where the top peak is observed at an m/z of 41. rsc.orglarodan.com

Table 3: Selected Mass Spectrometry Data for Tetradecanoyl chloride rsc.org

| m/z | Interpretation |

| 246/248 | Molecular ion peak [M]⁺ and its isotope [M+2]⁺ |

| 211 | [M-Cl]⁺ |

| Various | Fragments from the alkyl chain |

Chromatographic Techniques

Chromatographic methods are essential for separating Tetradecanoyl chloride from reaction mixtures and for analyzing its fatty acid derivatives.

Gas Liquid Chromatography (GLC) for Fatty Acid Analysis

Gas Liquid Chromatography (GLC) is a highly sensitive technique used for the separation and quantification of volatile compounds, making it ideal for the analysis of fatty acids derived from Tetradecanoyl chloride. nih.gov Since fatty acids themselves are often not volatile enough for GLC analysis, they are typically converted to more volatile derivatives, such as fatty acid methyl esters (FAMEs). nih.gov

In this process, a sample containing fatty acids is derivatized and then injected into the GLC system. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a column. nih.gov The retention time of each component is dependent on its boiling point and interaction with the stationary phase, which is influenced by factors like chain length and degree of unsaturation. nih.gov This allows for the qualitative and quantitative analysis of the fatty acid composition of a sample. fiveable.mechemguide.co.uk The technique is widely used in the analysis of lipids from various sources. mdpi.commdpi.com

Electrochemical and Surface Characterization

While specific studies on the electrochemical and surface characterization of Tetradecanoyl chloride are limited, the general reactivity of acyl chlorides provides a basis for understanding their potential behavior in these contexts. Acyl chlorides are highly reactive electrophiles due to the carbonyl group bonded to a chlorine atom. fiveable.me

Recent research has explored the electrochemical reduction of acyl chlorides as a method for generating acyl radicals, which can then participate in various coupling reactions. rsc.org For instance, an electrochemical reduction method has been developed for the synthesis of thioesters from acyl chlorides and sulfinic acids. rsc.org This suggests that Tetradecanoyl chloride could be electrochemically active and utilized in electrosynthesis.

In terms of surface characterization, the high reactivity of the acyl chloride group makes it a candidate for surface modification. Acyl chlorides can react with nucleophilic groups, such as hydroxyl or amine groups present on a surface, to form stable covalent bonds. This reaction can be used to graft long-chain alkyl groups onto various substrates, thereby altering their surface properties, such as hydrophobicity. While specific studies detailing the surface modification using Tetradecanoyl chloride are not prevalent, the principle is well-established with other reactive chlorides for modifying surfaces like titanium and polyvinyl chloride. nih.gov

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization

Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are powerful electrochemical techniques used to evaluate the corrosion resistance of materials. In the context of tetradecanoyl chloride, these methods are primarily employed to assess the protective qualities of coatings and surface modifications that incorporate this hydrophobic molecule.

Electrochemical Impedance Spectroscopy (EIS) measures the impedance of a system over a range of frequencies, providing insight into the resistive and capacitive properties of a coating and the underlying substrate. A high impedance modulus, particularly at low frequencies (|Z| at 0.01 Hz), is indicative of superior corrosion resistance. For instance, an aluminum (Al) surface grafted with a layer of tetradecanoyl chloride through amidation demonstrated significantly enhanced corrosion protection in a NaCl solution. nih.gov This modification apparently slows the diffusion of water to the metal surface due to its pronounced hydrophobicity. nih.govnih.gov Similarly, EIS has been used to study composites containing derivatives of tetradecanoyl chloride, where a decrease in the diameter of the EIS semicircle suggests a boosted charge-separation efficiency. nih.gov

Potentiodynamic Polarization involves scanning the potential of a material and measuring the resulting current to determine its corrosion rate (Icorr) and corrosion potential (Ecorr). Fatty acid derivatives, including those of tetradecanoyl chloride, have been identified as mixed-type corrosion inhibitors using this technique. acs.org Studies show that grafting tetradecanoyl chloride onto a polydopamine (PDAc) layer on an aluminum substrate improves its protective properties against corrosion. nih.govnih.gov

The data from these electrochemical tests are often fitted to an electrical equivalent circuit (EEC) model to quantify the properties of the protective layer, such as coating capacitance (CPEc) and pore resistance (Rp).

Table 1: Electrochemical Analysis Findings for Tetradecanoyl Chloride Derivatives

| Analytical Technique | Material/System | Key Findings | Reference |

| EIS & Potentiodynamic Polarization | Polydopamine (PDAc) on Aluminum (Al) with a grafted tetradecanoyl chloride outer layer | The tetradecanoyl chloride layer enhances corrosion resistance by slowing water diffusion to the substrate interface. | nih.govnih.gov |

| Potentiodynamic Polarization | Carbon steel in 1M HCl with amido-amine derivatives of tetradecanoyl chloride | The derivatives act as mixed-type corrosion inhibitors. | acs.org |

| EIS | Cadmium Selenide/Polymeric Carbon Nitride (CdSe/CN) composite synthesized using tetradecanoyl chloride | The composite showed a significant decrease in the EIS diameter, indicating boosted charge-separation efficiency and lower charge transfer resistance. | nih.gov |

Dynamic Contact Angle Measurements for Wettability Assessment